![molecular formula C15H20FNOS B5173962 N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFA-1, and it is a potent inhibitor of protein trafficking in cells.
Wirkmechanismus
BFA-1 exerts its inhibitory effect on protein trafficking by binding to a specific protein called ADP-ribosylation factor 1 (ARF1), which is involved in the formation of transport vesicles from the Golgi apparatus. BFA-1 binds to ARF1 and prevents its activation, which leads to the disassembly of the Golgi apparatus and the inhibition of protein trafficking.
Biochemical and Physiological Effects:
BFA-1 has been shown to have significant biochemical and physiological effects in various cell types. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cells in the immune system, and modulate the activity of various signaling pathways in cells. BFA-1 has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
BFA-1 is a potent and specific inhibitor of protein trafficking, which makes it a valuable tool for investigating the role of protein trafficking in cellular processes. It has been used in various studies to investigate the mechanisms of protein secretion, signaling, and cell division. However, BFA-1 has some limitations for lab experiments. It is a toxic compound and requires careful handling and disposal. It also has limited solubility in aqueous solutions, which can affect its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research on BFA-1. One area of interest is the development of more potent and selective inhibitors of protein trafficking. Another area of research is the investigation of the role of protein trafficking in various diseases, such as cancer and neurodegenerative disorders. BFA-1 has also been studied for its potential use as a therapeutic agent in cancer treatment. Further studies are needed to evaluate the safety and efficacy of BFA-1 as a cancer therapeutic. Additionally, the use of BFA-1 in combination with other drugs or therapies is an area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of BFA-1 involves the reaction of 4-fluorophenylacetic acid with tert-butylthioethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain BFA-1 in high purity.
Wissenschaftliche Forschungsanwendungen
BFA-1 has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of protein trafficking in cells, particularly the transport of proteins from the Golgi apparatus to the endoplasmic reticulum. This property of BFA-1 has been used in various studies to investigate the role of protein trafficking in cellular processes such as secretion, signaling, and cell division.
Eigenschaften
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-15(2,3)19-11-10-17-14(18)9-6-12-4-7-13(16)8-5-12/h4-9H,10-11H2,1-3H3,(H,17,18)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNNUFZXRDEQFA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.